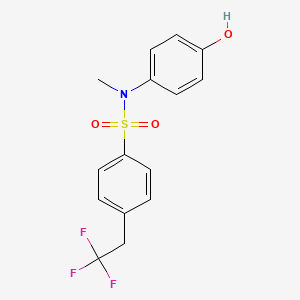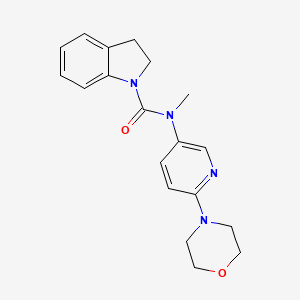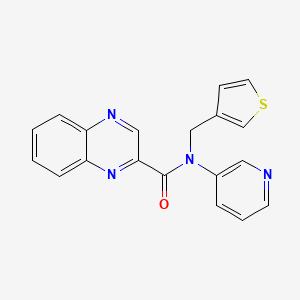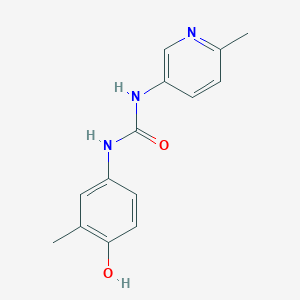
N-(4-hydroxyphenyl)-N-methyl-4-(2,2,2-trifluoroethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxyphenyl)-N-methyl-4-(2,2,2-trifluoroethyl)benzenesulfonamide, commonly known as HET0016, is a chemical compound that belongs to the sulfonamide family. It is a selective inhibitor of the enzyme 20-HETE synthase, which plays a crucial role in the regulation of blood pressure, angiogenesis, and inflammation. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and inflammatory disorders.
Mécanisme D'action
HET0016 selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and pro-angiogenic molecule that plays a crucial role in the regulation of blood pressure and angiogenesis. By inhibiting the production of 20-HETE, HET0016 reduces vasoconstriction and angiogenesis, leading to potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, HET0016 has been shown to inhibit tumor growth and angiogenesis, leading to reduced tumor size and metastasis. In hypertension research, HET0016 has been shown to lower blood pressure by reducing vasoconstriction and improving blood flow. Inflammatory disorders such as arthritis and colitis have also been studied, where HET0016 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
HET0016 has several advantages for lab experiments, including its high purity and stability, which ensures reproducibility and accuracy of results. HET0016 is also selective for 20-HETE synthase, which minimizes off-target effects and improves specificity. However, HET0016 has several limitations, including its poor solubility in water, which limits its use in aqueous solutions. HET0016 is also relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for HET0016 research, including its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and neurodegenerative disorders. The development of more potent and selective inhibitors of 20-HETE synthase is also an area of active research, which may lead to improved therapeutic outcomes. The elucidation of the molecular mechanisms underlying the effects of HET0016 in different disease models is also an area of active research, which may lead to the identification of novel therapeutic targets.
Méthodes De Synthèse
The synthesis of HET0016 involves a series of chemical reactions, starting with the reaction of 4-chlorobenzenesulfonamide with 4-hydroxyacetophenone in the presence of a base to form an intermediate compound. The intermediate is then reacted with N-methyl-2,2,2-trifluoroethylamine in the presence of a reducing agent to yield the final product, HET0016. The synthesis process has been optimized to improve the yield and purity of the compound, making it suitable for research and development purposes.
Applications De Recherche Scientifique
HET0016 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, HET0016 has been shown to inhibit tumor growth and angiogenesis by blocking the production of 20-HETE, a potent pro-angiogenic and pro-tumorigenic molecule. In hypertension research, HET0016 has been shown to lower blood pressure by inhibiting the vasoconstrictive effects of 20-HETE. Inflammatory disorders such as arthritis and colitis have also been studied, where HET0016 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)-N-methyl-4-(2,2,2-trifluoroethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-19(12-4-6-13(20)7-5-12)23(21,22)14-8-2-11(3-9-14)10-15(16,17)18/h2-9,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSIJCOUYVYOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7678590.png)
![1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide](/img/structure/B7678594.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-4-oxoquinoline-3-carbonitrile](/img/structure/B7678595.png)
![4-amino-N-[(3-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B7678601.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-methoxy-4-methylsulfanylaniline](/img/structure/B7678615.png)
![4-methyl-N-[[4-(propylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7678630.png)

![4-Pyrazin-2-yl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678639.png)
![1-[(1-Ethenylpyrazol-4-yl)methyl]-4-[(1-phenylpyrazol-4-yl)methyl]piperazine](/img/structure/B7678645.png)
![4-(6-Methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678659.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B7678662.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7678669.png)

